Anolobine

Description

Contextualization within Natural Product Chemistry

Natural product chemistry focuses on compounds isolated from natural sources, such as plants, microorganisms, and marine organisms. These compounds often possess diverse and intricate structures, which can serve as leads for drug discovery and development. Anolobine fits within this domain as a secondary metabolite isolated from various plant species. Its study involves techniques for isolation, structural elucidation, and investigation of its biological interactions.

This compound has been isolated from several plant families, including Annonaceae, Magnoliaceae, Lauraceae, and Menispermaceae. ijpsi.org Specific plant sources include Asimina triloba (North American papaw), researchgate.netcdnsciencepub.comfigshare.comnih.gov Annona species (Annona cherimola, Annona glabra, Annona squamosa), ijpsi.orgijpsr.comnih.govmdpi.com Michelia champaca, ijpsi.orgresearchgate.net Actinodaphne macrophylla, ijpsi.org Stephania cepharantha, ijpsi.org Uvaria acuminata, and Uvaria lucida. africaresearchconnects.com Different parts of these plants, such as stem bark, leaves, roots, wood, and branches, have been found to contain this compound. ijpsi.org

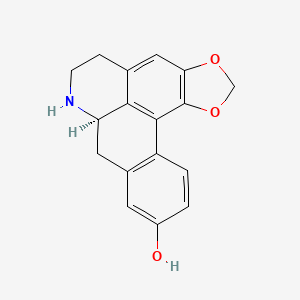

Classification as an Aporphine (B1220529) Alkaloid

This compound is classified as an aporphine alkaloid. mitoproteome.orgresearchgate.net Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom, usually in a heterocyclic ring. Aporphine alkaloids are a specific type of isoquinoline (B145761) alkaloid characterized by a tetracyclic skeleton. researchgate.netrsc.orgnih.gov This core structure consists of a tetrahydroisoquinoline substructure. nih.gov Aporphine alkaloids are a significant group within the larger class of tyrosine alkaloids. mitoproteome.orgmetabolomicsworkbench.org

The chemical structure of this compound includes a complex ring system featuring a benzodioxole moiety fused to a quinoline (B57606) ring. ontosight.ai The (R)-configuration indicates the specific stereochemistry at a chiral center, which is important for understanding its biological activity and properties. ontosight.ai this compound's molecular formula is C₁₇H₁₅NO₃, and its molecular weight is 281.311. jst.go.jp

Historical Perspective of Scientific Inquiry into this compound

Scientific inquiry into this compound dates back to its isolation from the bark of Asimina triloba. researchgate.netcdnsciencepub.com Early research focused on determining its chemical composition and proposing a plausible structure based on chemical reactions and comparisons with analogous alkaloids from related plants. researchgate.netcdnsciencepub.com For instance, early analysis indicated the presence of a phenolic hydroxyl group and a methylenedioxy group, and the nitrogen was found to be secondary. researchgate.netcdnsciencepub.com Exhaustive methylation and oxidation experiments provided crucial information for structural determination. researchgate.netcdnsciencepub.com

Over time, advancements in spectroscopic methods, such as NMR and MS, have allowed for more detailed structural elucidation of this compound and its derivatives, including aporphine glycosides like (-)-anolobine-9-O-β-D-glucopyranoside isolated from Asimina triloba. figshare.comnih.gov Research has also expanded to investigate the presence of this compound in a wider variety of plant species and to explore its potential biological activities. ijpsi.orgrsc.org

Research findings have indicated that compounds structurally similar to this compound have shown various biological activities, including neurological, antimicrobial, and potential anticancer effects. ontosight.ai this compound itself has been investigated for activities such as antibacterial, antileishmanial, trypanocidal, antiplasmodial, and anti-acetylcholinesterase effects. ijpsi.org Studies have reported varying levels of activity against Leishmania donovani promastigotes and Trypanosoma brucei brucei trypomastigotes. ijpsi.org this compound has also shown activity against Gram-positive bacteria and Mycobacterium phlei. ijpsi.org

Here is a table summarizing some plant sources of this compound:

| Plant Species | Family | Parts Containing this compound |

| Asimina triloba | Annonaceae | Bark, Twigs |

| Annona cherimola | Annonaceae | Various parts |

| Annona glabra | Annonaceae | Leaves |

| Annona squamosa | Annonaceae | Various parts |

| Duguetia obovata | Annonaceae | Various parts |

| Fissistigma oldhamii | Annonaceae | Stems, Leaves |

| Goniothalamus amuyon | Annonaceae | Various parts |

| Guatteria goudotiana | Annonaceae | Various parts |

| Monodora brevipes | Annonaceae | Various parts |

| Monodora crispata | Annonaceae | Various parts |

| Polyalthia acuminata | Annonaceae | Various parts |

| Magnolia coco | Magnoliaceae | Various parts |

| Michelia champaca | Magnoliaceae | Stems |

| Actinodaphne macrophylla | Lauraceae | Various parts |

| Stephania cepharantha | Menispermaceae | Various parts |

| Uvaria acuminata | Annonaceae | Various parts |

| Uvaria lucida | Annonaceae | Various parts |

| Schefferomitra subaegualis | Annonaceae | Bark |

Structure

3D Structure

Properties

CAS No. |

641-17-8 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-16-ol |

InChI |

InChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1 |

InChI Key |

LTSPCGWFQLHECP-CYBMUJFWSA-N |

SMILES |

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |

Canonical SMILES |

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |

Other CAS No. |

641-17-8 |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Studies

Botanical Sources and Distribution

Anolobine has been isolated from species within the Annonaceae, Magnoliaceae, Lauraceae, and Menispermaceae families. These families are distributed across tropical and subtropical regions globally, including Asia, Africa, and the Americas. ijpsi.orgnsw.gov.aunih.govwikipedia.orgbotanicohub.comwikipedia.orgwikipedia.orgwikipedia.org

Annonaceae Family Species

The Annonaceae family is a significant source of this compound. Species from which this alkaloid has been isolated include Annona cherimola, Annona glabra, Annona squamosa, Asimina triloba, Duguetia obovata, Fissistigma oldhamii, Goniothalamus amuyon, Guatteria goudotiana, Monodora brevipes, Monodora crispata, and Polyalthia acuminata. ijpsi.org The genus Annona itself is widespread in tropical America and Africa and is a well-studied genus within the Annonaceae due to its edible fruits and medicinal properties. nih.govresearchgate.net Fissistigma oldhamii is also noted as a source of this compound within this family. chemfaces.com

Magnoliaceae Family Species

This compound has also been reported in the Magnoliaceae family. Specific species include Magnolia coco and Michelia champaca. ijpsi.org The Magnoliaceae family is found in temperate and tropical regions across Asia and the Americas. wikipedia.org Michelia species, such as Michelia macclurei, are known to contain alkaloids, including aporphine (B1220529) types. mdpi.com

Lauraceae Family Species

Within the Lauraceae family, Actinodaphne macrophylla has been identified as a source of this compound. ijpsi.org The Lauraceae family is predominantly distributed in tropical and subtropical areas, particularly in Southeast Asia and tropical America. wikipedia.orgharvard.edu This family is known to be rich in benzyltetrahydroisoquinoline alkaloids, with aporphine alkaloids being a predominant group. sci-hub.se

Menispermaceae Family Species

This compound's occurrence extends to the Menispermaceae family, with Stephania cepharantha being a reported source. ijpsi.org The Menispermaceae family consists mainly of woody climbers found in tropical and subtropical regions globally, with a higher concentration in Asia and Africa. botanicohub.comwikipedia.org This family is known for containing a wide variety of benzylisoquinoline alkaloids. botanicohub.comwikipedia.orgresearchgate.net

Identification of Specific Plant Parts Yielding this compound

This compound has been found in various parts of the plants from which it is isolated. These include stem barks, leaves, roots, woods, and branches. ijpsi.org For example, in Annona glabra, this compound was isolated from the leaves. ijpsi.org Studies on Fissistigma oldhamii have isolated this compound from the stems and leaves. chemfaces.com Different parts of Annona squamosa, such as the bark, roots, leaves, stem, fruit, peel, and seeds, have been used in traditional medicine and are sources of phytochemicals, including alkaloids. researchgate.net

Here is a summary of some botanical sources and the plant parts yielding this compound:

| Family | Species | Plant Parts Reported |

| Annonaceae | Annona glabra | Leaves |

| Annonaceae | Fissistigma oldhamii | Stems, Leaves |

| Annonaceae | Monodora brevipes | Not specified ijpsi.org |

| Annonaceae | Monodora crispata | Not specified ijpsi.org |

| Annonaceae | Annona cherimola | Not specified ijpsi.org |

| Annonaceae | Annona squamosa | Various parts researchgate.net |

| Annonaceae | Asimina triloba | Not specified ijpsi.org |

| Annonaceae | Duguetia obovata | Not specified ijpsi.org |

| Annonaceae | Goniothalamus amuyon | Not specified ijpsi.org |

| Annonaceae | Guatteria goudotiana | Not specified ijpsi.org |

| Annonaceae | Polyalthia acuminata | Not specified ijpsi.org |

| Magnoliaceae | Magnolia coco | Not specified ijpsi.org |

| Magnoliaceae | Michelia champaca | Not specified ijpsi.org |

| Lauraceae | Actinodaphne macrophylla | Not specified ijpsi.org |

| Menispermaceae | Stephania cepharantha | Not specified ijpsi.org |

Isolation Methodologies

The isolation of alkaloids, including this compound, from plant material typically involves several steps based on the chemical properties of alkaloids, such as their basicity and solubility. General methods for alkaloid extraction involve rendering the plant material alkaline, followed by extraction with an organic solvent. slideshare.netalfa-chemistry.com

A common approach, such as the Stas-Otto method, involves moistening the powdered plant material with water and mixing it with a substance like lime or ammonia (B1221849) to convert alkaloids from their salt form to free bases. slideshare.netalfa-chemistry.com These free alkaloids are then extracted using an organic solvent, such as chloroform (B151607), ether, or petroleum spirit, often through hot percolation or reflux extraction. slideshare.netalfa-chemistry.comjocpr.com The organic extract containing the alkaloids is then typically shaken with dilute acid (e.g., sulfuric acid) to form water-soluble alkaloidal salts, separating them from many lipophilic impurities. slideshare.netalfa-chemistry.com The aqueous acidic solution is then made alkaline again, often with ammonia, which precipitates the free alkaloids. slideshare.netalfa-chemistry.com These precipitated alkaloids can then be re-extracted into an organic solvent. alfa-chemistry.com Evaporation of the solvent yields the crude alkaloid extract. alfa-chemistry.com

Further purification of the isolated alkaloids, which are often present as a mixture, relies on differences in their basicity, solubility, and the presence of specific functional groups. jocpr.com Various chromatographic techniques are employed for separation and purification. These can include column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). chemfaces.comjocpr.comnih.gov Preparative TLC, dry column chromatography, and medium- or low-pressure column chromatography are also utilized for separating alkaloids. jocpr.com Often, a combination of several separation methods is required to obtain pure individual alkaloids due to their structural similarities within a plant source. jocpr.com

Extraction Techniques from Plant Material

The extraction of alkaloids like this compound from plant material typically involves initial maceration or percolation of the dried and powdered plant tissue using organic solvents such as methanol (B129727) or ethanol. researchgate.netird.fr This process aims to extract a broad spectrum of compounds, including alkaloids. Following the initial extraction, acid-base extraction is a common method to isolate the alkaloidal fraction. scielo.br The extract is often concentrated under reduced pressure and then subjected to extraction with an acidic aqueous solution (e.g., 5% aqueous HCl). researchgate.net The acidic solution, containing the protonated alkaloids, is then basified (e.g., with ammonia solution) to convert the alkaloids back to their free base form, which can then be extracted using organic solvents like chloroform or dichloromethane. ird.frscielo.brupsi.edu.my This acid-base partitioning helps to separate alkaloids from neutral and acidic compounds.

Chromatographic Separation Methods

Various chromatographic techniques are employed to separate and purify this compound from the crude alkaloid extracts. These methods leverage differences in polarity, size, and other chemical properties of the compounds in the mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for both analytical and preparative separation of alkaloids, including this compound. nih.govnih.gov Reversed-phase HPLC, which utilizes a non-polar stationary phase like octadecylsilane (B103800) (ODS or C18) and a polar mobile phase, is commonly applied for the separation of aporphine alkaloids. hawach.com The specific conditions, such as the stationary phase, mobile phase composition, and gradient elution profile, are optimized based on the complexity of the extract and the target alkaloid.

Countercurrent Partition Chromatography (CPC)

Countercurrent Partition Chromatography (CPC), also known as High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not use a solid support. nih.gov This minimizes irreversible adsorption of compounds, which can be advantageous for isolating natural products. CPC has been successfully used for the purification of aporphine alkaloids from plant extracts using optimized two-phase solvent systems. nih.gov

Other Chromatographic Approaches (e.g., Silica Gel, ODS, Sephadex LH-20)

In addition to HPLC and CPC, other chromatographic methods are frequently used in the isolation of this compound and related alkaloids:

Silica Gel Chromatography: Silica gel is a polar stationary phase widely used in column chromatography for separating compounds based on their polarity. labbox.eucolumn-chromatography.com Normal-phase silica gel chromatography, using mobile phases of increasing polarity, is a standard step in the purification of alkaloid extracts. ird.frscielo.brupsi.edu.myscispace.comndl.go.jp

ODS Chromatography: ODS (Octadecylsilane) refers to a reversed-phase stationary phase, often silica gel with C18 chains bonded to its surface. hawach.com ODS column chromatography is used in reversed-phase mode, typically with polar mobile phases, and is effective for separating compounds based on their hydrophobic interactions. nih.govresearchgate.net

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile support material based on hydroxypropylated dextran (B179266) that can be used for size exclusion chromatography and reversed-phase partition chromatography. sigmaaldrich.comcytivalifesciences.comresearchgate.netfishersci.at It is particularly useful for the separation of natural products, including alkaloids, and can be employed in various organic solvents and aqueous mixtures. sigmaaldrich.comcytivalifesciences.comresearchgate.netfishersci.atpan.olsztyn.pl Sephadex LH-20 chromatography has been utilized in the isolation schemes for this compound and other alkaloids, often as a step after initial silica gel chromatography. nih.govresearchgate.net

Related Natural Analogues and Glycosides

This compound belongs to the aporphine class of isoquinoline (B145761) alkaloids. nih.gov Many related aporphine alkaloids and other types of isoquinoline alkaloids are found alongside this compound in nature. These analogues often share a similar basic aporphine skeleton but differ in their substitution patterns (e.g., hydroxyl, methoxy (B1213986), methylenedioxy groups) and oxidation states. Examples of aporphine alkaloids isolated from plants also containing this compound include nornuciferine, norushinsunine, liriodenine, lysicamine, asimilobine, and roemerine. nih.govnih.govtandfonline.comnih.govresearchgate.netmdpi.comscispace.com

Glycosides of this compound have also been reported. For instance, (-)-anolobine-9-O-β-D-glucopyranoside is a new aporphine glycoside isolated from the twigs of Asimina triloba. nih.govtandfonline.comresearchgate.netrsc.org The presence of a glycoside indicates that this compound can be conjugated with sugar moieties in plants.

Enantiomeric Forms of this compound

This compound exists in enantiomeric forms, specifically (-)-anolobine and (+)-anolobine. ijpsi.org Both enantiomers have been isolated from several plant species, sometimes occurring concomitantly in the same plant. ijpsi.org The presence of both enantiomers of aporphine alkaloids in plants is linked to their biogenetic pathway, which can involve the inversion of configuration at the C-6a position from a common precursor like (S)-reticuline. ijpsi.org The absolute configuration of this compound isolated from Asimina triloba has been determined as (-)-anolobine. tandfonline.comresearchgate.net

This compound Glycosides (e.g., this compound-9-O-β-D-glucopyranoside)

This compound can also occur in glycosidic forms, where the this compound molecule is linked to a sugar moiety. A notable example is (-)-anolobine-9-O-β-D-glucopyranoside. researchgate.netrsc.org This aporphine glycoside was isolated from the twigs of Asimina triloba (pawpaw) along with other known alkaloids. researchgate.netrsc.orgbiocrick.com

Research findings indicate that this compound-9-O-β-D-glucopyranoside is one of the alkaloidal constituents present in A. triloba. researchgate.netexlibrisgroup.com Studies evaluating the biological activities of compounds from A. triloba have included this compound-9-O-β-D-glucopyranoside in assessments of cytotoxicity against certain human solid tumor cell lines. researchgate.netresearchgate.net

Data regarding the isolation of this compound-9-O-β-D-glucopyranoside from Asimina triloba highlights its presence as a natural product in this plant species. researchgate.netrsc.orgbiocrick.com The structure of this glycoside has been elucidated using spectroscopic methods. researchgate.netbiocrick.com

Occurrence of this compound and this compound-9-O-β-D-glucopyranoside in Asimina triloba

| Compound | Plant Part Isolated From | Reference |

| This compound | Twigs, Bark | researchgate.netresearchgate.net |

| (-)-Anolobine-9-O-β-D-glucopyranoside | Twigs | researchgate.netrsc.orgbiocrick.com |

This table summarizes the occurrence of this compound and its specific glycoside, (-)-anolobine-9-O-β-D-glucopyranoside, in Asimina triloba based on the provided research findings.

Biosynthetic Pathways

Precursor Compounds and Biogenetic Derivation

The journey to anolobine begins with the amino acid L-tyrosine, which serves as the fundamental building block for the isoquinoline (B145761) skeleton. Through a series of enzymatic steps, L-tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the first committed intermediate in the biosynthesis of benzylisoquinoline alkaloids.

Subsequent modifications of (S)-norcoclaurine, including O-methylation, N-methylation, and hydroxylation, lead to the formation of (S)-reticuline. This series of reactions is catalyzed by a suite of enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (CYP80B1), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of a vast array of isoquinoline alkaloids, including the aporphines. nih.govresearchgate.net The specific stereochemistry of (S)-reticuline is crucial for its role as a substrate for the enzymes that direct the pathway towards different alkaloid classes. In the context of this compound biosynthesis, (S)-reticuline undergoes an intramolecular oxidative coupling reaction to form the characteristic aporphine (B1220529) core. This reaction involves the formation of a carbon-carbon bond between the isoquinoline and benzyl (B1604629) moieties of the (S)-reticuline molecule.

The conversion of (S)-reticuline to the aporphine scaffold is a key step catalyzed by cytochrome P450 monooxygenases of the CYP80G family. nih.govnih.gov Specifically, enzymes like corytuberine (B190840) synthase (CYP80G2) are known to catalyze the C-C phenol (B47542) coupling of (S)-reticuline to form (S)-corytuberine, an intermediate in the biosynthesis of some aporphine alkaloids. mdpi.com This oxidative coupling establishes the tetracyclic aporphine ring system.

A defining structural feature of this compound is its methylenedioxy bridge. The formation of this bridge is catalyzed by another family of cytochrome P450 enzymes, the CYP719 family. chalmers.se These enzymes act on ortho-hydroxymethoxy-substituted aromatic rings, a feature present in the precursors of this compound, to form the methylenedioxy bridge through oxidative cyclization. chalmers.senih.gov While the exact intermediate that undergoes this transformation in this compound biosynthesis is not definitively established, it is a crucial step in tailoring the aporphine core.

The stereochemistry at the C-6a position of aporphine alkaloids is a significant aspect of their biosynthesis. This compound possesses the (S) configuration at this chiral center. This stereochemistry is established during the enzymatic reactions that form the aporphine skeleton and is dependent on the specific enzymes involved in the cyclization and subsequent modifications.

| Enzyme | Enzyme Class | Substrate | Product | Function |

|---|---|---|---|---|

| Norcoclaurine Synthase (NCS) | Pictet-Spenglerase | Dopamine + 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Formation of the benzylisoquinoline skeleton |

| CYP80G family (e.g., Corytuberine synthase) | Cytochrome P450 Monooxygenase | (S)-Reticuline | Aporphine core (e.g., (S)-Corytuberine) | Intramolecular C-C oxidative coupling |

| CYP719 family | Cytochrome P450 Monooxygenase | ortho-hydroxymethoxy-substituted aporphine precursor | Aporphine with methylenedioxy bridge | Formation of the methylenedioxy bridge |

Comparative Biosynthesis with Other Isoquinoline Alkaloids

The biosynthetic pathway to this compound shares its initial steps with a multitude of other isoquinoline alkaloids, all originating from (S)-reticuline. nih.gov This central intermediate acts as a metabolic hub, directing carbon flux towards various alkaloid classes depending on the specific enzymatic machinery present in a particular plant species.

For instance, in the biosynthesis of morphinan (B1239233) alkaloids like morphine, (S)-reticuline is first epimerized to (R)-reticuline before undergoing a different oxidative coupling reaction catalyzed by salutaridine (B1681412) synthase (a CYP719B enzyme). researchgate.net The protoberberine alkaloids, such as berberine (B55584), are formed from (S)-reticuline via the action of the berberine bridge enzyme (BBE), which forms the characteristic C-ring of this class. frontiersin.org The biosynthesis of papaverine (B1678415) also proceeds from (S)-reticuline, but through a series of methylation and demethylation steps. wustl.edu

The divergence of these pathways at the (S)-reticuline branch point highlights the evolutionary diversification of enzymatic functions that has led to the vast structural and pharmacological diversity observed among the isoquinoline alkaloids.

| Alkaloid Class | Key Enzyme/Reaction | Initial Product from (S)-Reticuline | Example Alkaloid |

|---|---|---|---|

| Aporphine | CYP80G-mediated oxidative coupling | Aporphine core | This compound, Magnoflorine |

| Morphinan | Epimerization to (R)-reticuline, then CYP719B-mediated oxidative coupling | Salutaridine | Morphine, Codeine |

| Protoberberine | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine | Berberine, Canadine |

| Benzylisoquinoline (simple) | Methylation/Demethylation | Laudanine | Papaverine |

Intermediates and Metabolic Branch Points

The biosynthetic pathway from (S)-reticuline to this compound involves several key intermediates, although the precise sequence and identity of all intermediates are not fully elucidated. Following the formation of the initial aporphine core through oxidative coupling, further enzymatic modifications are necessary to yield the final structure of this compound. These modifications likely include hydroxylations and the formation of the methylenedioxy bridge.

(S)-Reticuline itself represents the most significant metabolic branch point. researchgate.net The commitment of (S)-reticuline to the aporphine pathway is determined by the presence and activity of the specific CYP80G enzymes. Once the aporphine skeleton is formed, further branching can occur, leading to a variety of aporphine alkaloids with different substitution patterns. The specific hydroxylations and the formation of the methylenedioxy bridge are key tailoring reactions that define the final structure and biological activity of the resulting alkaloid. The enzymes responsible for these tailoring steps, particularly the CYP719 family for methylenedioxy bridge formation, represent further points of metabolic divergence within the aporphine alkaloid biosynthetic network. chalmers.se

Structural Elucidation and Derivatization Chemistry

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of individual atoms.

¹H NMR spectra reveal the number of different types of protons in a molecule, their chemical shifts (indicating their electronic environment), and their coupling patterns (which give information about adjacent protons). For anolobine, the ¹H NMR spectrum would be expected to show distinct signals for aromatic protons on its isoquinoline (B145761) core, protons of the methylenedioxy group, and protons on the saturated carbon atoms of the aporphine (B1220529) skeleton.

¹³C NMR spectra provide information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its bonding environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps to piece together fragments of the molecule by connecting neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons).

While specific, experimentally derived NMR data for this compound is not widely available in the cited literature, the following table represents hypothetical ¹H and ¹³C NMR data for a representative aporphine alkaloid with a structure similar to this compound, illustrating the type of information obtained from such analyses.

| Position | δC (ppm) (Hypothetical) | δH (ppm) (Hypothetical) |

| 1 | 128.5 | 6.80 (s) |

| 1a | 125.0 | - |

| 1b | 110.0 | - |

| 2 | 145.0 | - |

| 3 | 144.0 | - |

| 3a | 120.0 | 7.90 (s) |

| 4 | 29.0 | 2.60 (m) |

| 5 | 53.0 | 3.10 (m) |

| 6a | 60.0 | 3.80 (d, J=12 Hz) |

| 7 | 35.0 | 2.80 (m) |

| 8 | 112.0 | 6.60 (d, J=8 Hz) |

| 9 | 150.0 | - |

| 10 | 148.0 | - |

| 11 | 115.0 | 6.75 (d, J=8 Hz) |

| 11a | 122.0 | - |

| O-CH2-O | 101.0 | 5.95 (s) |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. An early determination of this compound's molecular formula was C₁₇H₁₇O₃N. researchgate.net HRESI-MS provides a precise mass measurement of the molecular ion, which can be used to confirm this formula. For a molecule with the formula C₁₇H₁₇O₃N, the calculated exact mass for the protonated molecule [M+H]⁺ would be 284.1281 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For aporphine alkaloids, characteristic fragmentation pathways often involve the loss of substituents from the aromatic rings or cleavages within the heterocyclic ring system. scielo.br

Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS, UPLC-Q-Exactive Orbitrap MS)

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem MS (MS/MS), is a highly sensitive and selective method for the analysis of alkaloids in complex mixtures, such as plant extracts. nih.gov This technique allows for the separation of individual compounds from a mixture, followed by their detection and structural characterization by the mass spectrometer.

The use of advanced mass analyzers like the Q-Exactive Orbitrap provides very high resolution and mass accuracy, which is crucial for distinguishing between compounds with similar masses and for the confident identification of known and unknown alkaloids. nih.gov The fragmentation data obtained from MS/MS analyses of aporphine alkaloids in such systems are instrumental in their identification. scielo.br

Chemical Derivatization Strategies

Chemical derivatization involves the transformation of a functional group within a molecule into a new group. This is often done to alter the molecule's properties for analytical purposes or to investigate its biological activity.

Synthesis of this compound Derivatives (e.g., Methylated, Acetylated)

The structure of this compound contains functional groups that are amenable to derivatization, namely a phenolic hydroxyl group and a secondary amine.

Methylation: The phenolic hydroxyl group can be converted to a methoxy (B1213986) ether, and the secondary amine can be methylated to a tertiary amine. Historically, exhaustive methylation was a key reaction in the early structural elucidation of this compound. researchgate.net This process involves treating the alkaloid with an excess of a methylating agent to methylate all available reactive sites.

Acetylation: The phenolic hydroxyl group can be acetylated to form an acetate (B1210297) ester. This is typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride.

Purpose of Derivatization in Research (e.g., enhancing activity, structural probes)

The synthesis of derivatives of natural products like this compound serves several important research purposes:

Structural Probes: As demonstrated in the early research on this compound, derivatization can be a crucial tool for structure elucidation. researchgate.net By modifying a specific functional group, researchers can observe changes in spectroscopic data or chemical reactivity that help to confirm the group's presence and location.

Enhancing Pharmacological Activity: The modification of functional groups can have a significant impact on the biological activity of a molecule. For aporphine alkaloids, derivatization has been explored as a strategy to modulate their pharmacological effects. The addition or removal of groups like methyl or acetyl can influence how the molecule interacts with biological targets, potentially leading to enhanced potency or altered selectivity.

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Enzyme Inhibition Studies

Anolobine has been studied for its ability to inhibit key enzymes, particularly those involved in neurological function and cellular signaling.

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is an enzyme crucial for breaking down acetylcholine (B1216132), a neurotransmitter. Inhibitors of AChE are relevant in the context of neurodegenerative diseases like Alzheimer's. This compound has demonstrated inhibitory activity against acetylcholinesterase. Studies have reported moderate inhibitory activity of this compound on acetylcholinesterase with an IC50 value of 22.4 μM. jscimedcentral.comjscimedcentral.com This suggests that this compound can interfere with the enzymatic activity of AChE, potentially increasing acetylcholine levels. Other aporphine (B1220529) alkaloids, such as roemeroline, have also shown similar moderate inhibitory activity. jscimedcentral.comjscimedcentral.com The alkaloid fraction from Michelia macclurei heartwood, which contains this compound among other alkaloids, showed significant dose-dependent inhibition of AChE in vitro. mdpi.com This indicates that alkaloids, including this compound, are likely the primary contributors to the observed AChE inhibitory effects in these plant extracts. mdpi.com

Table 1: Acetylcholinesterase Inhibition by this compound and Related Alkaloids

| Compound | IC50 (µM) | Source Plant (if specified) |

| This compound | 22.4 | Annona glabra leaves |

| Roemeroline | 26.3 | |

| Alkaloid fraction | Dose-dependent inhibition | Michelia macclurei heartwood |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of enzyme activity.

Dual Specificity Protein Kinase Inhibition (e.g., CLK1) and Related Signaling Pathways

Dual specificity protein kinases, such as CDC2-like kinase 1 (CLK1), are involved in crucial cellular processes, including tau phosphorylation and splicing regulation. researchgate.netsciprofiles.com Dysregulation of CLK1 has been implicated in neurodegenerative diseases like Alzheimer's. researchgate.net In silico studies, including virtual screening and molecular docking, have identified this compound as a potential inhibitor of CLK1. researchgate.netsciprofiles.comacs.orgacs.orgdntb.gov.ua

Structure-guided screening and molecular dynamics simulations have shown that this compound can interact with important residues in the CLK1 binding pocket, including the ATP-binding site Lys191. researchgate.net this compound demonstrated close interactions with residues like Glu206, Glu292, Asn293, and Asp325, similar to known CLK1 inhibitors. researchgate.net These findings suggest that this compound has good complementarity and localization within the CLK1 binding pocket, indicating its potential to inhibit CLK1 activity. researchgate.net Molecular dynamics simulations further support the stability of the interaction between this compound and CLK1. sciprofiles.comresearchgate.net These in silico results highlight this compound as a promising lead for the development of novel CLK1 inhibitors, which could have therapeutic implications for neurodegenerative diseases. researchgate.netsciprofiles.com

Antimicrobial and Antiparasitic Mechanisms

This compound has also shown activity against various microorganisms and parasites, with investigations into the underlying mechanisms.

Antibacterial Activity (e.g., Gram-Positive Bacteria, Mycobacterium phlei)

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria and Mycobacterium phlei. Studies have reported this compound as one of the most active compounds against Gram-positive bacteria, with MIC90 values between 12 and 50 mg/L. ijpsi.org It also showed activity against Mycobacterium phlei with MIC values ranging from 6 to 25 mg/L. ijpsi.org The antibacterial action of this compound against susceptible microorganisms has been described as bactericidal. ijpsi.org

While specific detailed mechanisms of antibacterial action for this compound are still under investigation, studies on alkaloidal fractions containing this compound from plants like Annona squamosa have provided some insights. Scanning electron microscopy observations of bacterial cells treated with the alkaloidal fraction from A. squamosa showed morphological changes, including swelling, rupture of the cell wall, and cell lysis. tbzmed.ac.ir This suggests that the antibacterial mechanism may involve disruption of bacterial cell wall integrity. Alkaloids in general, including isoquinoline (B145761) alkaloids which encompass this compound, are considered to possess antibacterial activity, potentially through various mechanisms such as disruption of the cell membrane or inhibition of essential bacterial enzymes. mdpi.com

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC Range (mg/L) | MIC90 Range (mg/L) | Mechanism of Action (if specified) |

| Gram-Positive Bacteria | Not specified | 12 - 50 | Bactericidal |

| Mycobacterium phlei | 6 - 25 | Not specified | Bactericidal |

Antifungal Activity

This compound has been reported to show some antifungal activity. scispace.comresearchgate.net While the specific mechanisms of this compound's antifungal action are not extensively detailed in the provided search results, alkaloids from plants in the Annonaceae family, from which this compound is often isolated, are known to possess antifungal properties. researchgate.netrjpponline.org Further research is needed to elucidate the precise mechanisms by which this compound exerts its antifungal effects.

Antileishmanial Activity (e.g., against Leishmania donovani promastigotes)

This compound has shown activity against Leishmania donovani promastigotes, a form of the parasite responsible for visceral leishmaniasis. ijpsi.orgresearchgate.nethilarispublisher.com Studies have reported that (+)-anolobine exerted significant activity against L. donovani promastigotes with an IC50 value of 14.59 µM. researchgate.nethilarispublisher.com (-)-anolobine has also shown activity against L. donovani promastigotes with an IC50 value of 19.21 µM. ijpsi.org This indicates that this compound can inhibit the growth or survival of these parasites in vitro.

Table 3: Antileishmanial Activity of this compound against Leishmania donovani Promastigotes

| Compound | IC50 (µM) |

| (+)-Anolobine | 14.59 |

| (-)-Anolobine | 19.21 |

The exact mechanisms by which this compound exerts its antileishmanial effects are not fully elucidated in the provided results. However, other aporphine and oxoaporphine compounds have also demonstrated inhibitory activity against Leishmania species, suggesting that this class of compounds may act through mechanisms relevant to parasite biology. google.com Further studies are required to understand the specific molecular targets and pathways affected by this compound in Leishmania parasites.

Trypanocidal Activity (e.g., against Trypanosoma brucei brucei trypomastigotes)

This compound has shown activity against Trypanosoma brucei brucei trypomastigotes, a parasite responsible for African trypanosomiasis. Studies have evaluated the trypanocidal effects of both (-)-anolobine and (+)-anolobine. (-)-Anolobine exhibited activity against T. brucei brucei trypomastigotes with a CL100 value of 114.95 μM. ijpsi.org (+)-Anolobine also showed activity, with a CL100 value greater than 200.00 μM against the same parasite. ijpsi.org Another study reported that (+)-anolobine exerted significant activity against T. brucei brucei with an LC100 of 50.02 µM. researchgate.net

| This compound Enantiomer | Target | Activity Measure | Value | Citation |

|---|---|---|---|---|

| (-)-Anolobine | Trypanosoma brucei brucei | CL100 | 114.95 μM | ijpsi.org |

| (+)-Anolobine | Trypanosoma brucei brucei | CL100 | > 200 μM | ijpsi.org |

| (+)-Anolobine | Trypanosoma brucei brucei | LC100 | 50.02 µM | researchgate.net |

Antiplasmodial Activity (e.g., against Plasmodium falciparum)

This compound has also demonstrated in vitro antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. This compound isolated from the barks of Actinodaphne macrophylla showed activity against Plasmodium falciparum 3D7 with an IC50 value of 1.38 µM. ijpsi.orgunair.ac.id This activity was reported to be comparable to that of the reference standard, chloroquine. ijpsi.orgunair.ac.id

| Compound | Target | Strain | Activity Measure | Value | Citation |

|---|---|---|---|---|---|

| This compound | Plasmodium falciparum | 3D7 | IC50 | 1.38 µM | ijpsi.orgunair.ac.id |

| Chloroquine | Plasmodium falciparum | 3D7 | Reference | - | ijpsi.orgunair.ac.id |

Cellular and Molecular Interactions

Investigations into this compound's interactions at the cellular and molecular levels have provided insights into its potential mechanisms of action.

Induction of Chromosomal Aberrations in Cell Lines

This compound has been shown to induce chromosomal aberrations in cell lines. In a study using a Chinese hamster lung cell line (CHL), this compound induced chromosomal aberrations at concentrations as low as 2.5 μg/mL. ijpsi.orgcapes.gov.brnih.gov this compound was among the alkaloids tested that induced chromosomal aberrations at relatively low concentrations and with high frequencies. capes.gov.brnih.gov Chromosomal aberration tests are used to evaluate the potential of a substance to cause structural chromosome damage in cultured mammalian somatic cells. criver.comoecd.org

Receptor Binding and Ligand-Target Interactions

Studies involving this compound have explored its potential interactions with biological targets, including receptor binding. Receptor-ligand interactions are fundamental to many biological processes and play a significant role in the mechanism of action of many drugs. bruker.comnih.gov These interactions involve the binding of a ligand (such as this compound) to a specific receptor protein, which can trigger a cellular response. bruker.com The affinity between a ligand and a receptor influences the strength and duration of their interaction. bruker.com While the search results mention this compound's high binding affinity with CLK1 researchgate.netresearchgate.netnih.gov, specific details about other receptor binding or ligand-target interactions for this compound were not extensively detailed in the provided snippets beyond this specific kinase.

Computational and Predictive Models

Computational methods, such as molecular docking, have been employed to predict the potential interactions of this compound with biological targets.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a target macromolecule, typically a protein. openaccessjournals.com This method is valuable in drug discovery for identifying potential drug candidates and understanding molecular interactions. openaccessjournals.com Molecular docking studies have been conducted with this compound to predict its binding interactions with specific proteins. For instance, molecular docking, combined with other computational methods, pinpointed this compound as a promising compound with high binding affinity for CLK1 (CDC2-like kinase 1). researchgate.netresearchgate.netnih.gov CLK1 is a protein kinase that has been identified as a potential drug target for neurodegenerative diseases. nih.gov These computational studies suggest that this compound has potential as a CLK1 inhibitor. researchgate.netresearchgate.netnih.gov

| Compound | Predicted Target | Computational Method | Predicted Outcome | Citation |

|---|---|---|---|---|

| This compound | CLK1 | Molecular Docking | High binding affinity | researchgate.netresearchgate.netnih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical computational method used to analyze the electronic structure and properties of atoms and molecules. wikipedia.org It provides insights into the structure, bonding, and behavior of different molecules. nih.gov DFT studies can contribute to understanding molecular properties, interactions, reaction pathways, and mechanisms. nih.gov

In the context of this compound, DFT has been applied in structure-guided screening studies aimed at identifying potential inhibitors of dual specificity protein kinase CLK1. researchgate.netnih.gov This systematic virtual screening approach, which also involved molecular docking and pharmacokinetic profiling, identified this compound as a promising compound due to its predicted druglike properties and high binding affinity with CLK1. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that capture the behavior of biomolecules in atomic detail over time. nih.gov These simulations are valuable for deciphering functional mechanisms and understanding the structural basis for interactions. nih.gov

All-atom molecular dynamics (MD) simulations have been performed for this compound to assess the stability and interaction of the compound with CLK1. researchgate.netnih.gov Simulations of 500 ns were conducted to evaluate the structural dynamics and compactness of CLK1 in complex with this compound. researchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and solvent-accessibility (SASA) were analyzed to understand the stability and interactions within the complex. researchgate.net The results of these simulations indicated that this compound has a high potential for inhibiting CLK1. researchgate.netnih.gov

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used in drug discovery to evaluate libraries of small molecules to identify potential drug candidates that can bind to a biological target, such as a protein receptor or enzyme. nvidia.comwikipedia.org This method helps prioritize compounds based on their likelihood of binding affinity and activity. nvidia.com

This compound has been identified as a potential inhibitor of dual specificity protein kinase CLK1 through structure-guided virtual screening. researchgate.netnih.gov This approach involved screening bioactive phytoconstituents for potential CLK1 inhibitors. researchgate.netnih.gov The systematic virtual screening, incorporating molecular docking and DFT, pinpointed this compound as a promising candidate due to its favorable properties and strong predicted binding to CLK1. researchgate.netnih.gov Virtual screening can be used to select compounds for further experimental testing and can be an integral part of the drug discovery process. wikipedia.org

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activities

Anolobine's core structure, an aporphine (B1220529) nucleus with a fused benzodioxole moiety, is central to its biological profile. ontosight.airesearchgate.net Studies on aporphine alkaloids, in general, have shown that this structural class can interact with various biological targets, such as enzymes, receptors, and DNA, leading to diverse pharmacological effects. ontosight.airesearchgate.net For this compound specifically, its structure has been investigated computationally for potential inhibitory activity against dual-specificity protein kinase CLK1, a target relevant to neurodegenerative diseases like Alzheimer's disease. acs.orgresearchgate.netresearchgate.netcolab.ws Molecular docking and dynamics simulations suggest that this compound can bind to CLK1 with high affinity, indicating a correlation between its structure and this particular inhibitory activity. researchgate.netcolab.ws

Research on related aporphine alkaloids provides further context for this compound's SAR. For instance, studies on the melanogenesis-inhibitory activity of 4,5-didehydroguadiscine, another aporphine alkaloid, have explored the impact of modifications to the aporphine nucleus. researchgate.net While this compound itself was mentioned in a review of aporphine alkaloids, specific detailed SAR studies directly on this compound's various observed activities (antibacterial, antileishmanial, anti-acetylcholinesterase, etc.) ijpsi.org correlating precise structural features with activity levels are less extensively documented in the immediate search results compared to broader studies on the aporphine class or related compounds like Annonaceous acetogenins.

Impact of Stereochemistry on Activity (e.g., Enantiomeric Comparisons)

This compound possesses a chiral center, and its (R)-configuration has been noted as a factor that can significantly influence its biological activity and pharmacokinetic properties. ontosight.ai Both (-)-Anolobine and (+)-Anolobine enantiomers have been isolated from various plant sources and have shown varied biological activities, including antibacterial, antileishmanial, trypanocidal, antiplasmodial, and anti-acetylcholinesterase effects. ijpsi.org The co-occurrence of both enantiomers in some plant species suggests potential differences in their biological roles or activities. ijpsi.org

While specific detailed comparisons of the biological activities of pure (-)-Anolobine and (+)-Anolobine are not extensively detailed in the provided search snippets, the mention of varied activity levels for the enantiomers highlights the importance of stereochemistry in the SAR of this compound. ijpsi.org In the context of related aporphine alkaloids or other chiral natural products like Annonaceous acetogenins, stereochemical arrangements, such as the configuration of tetrahydrofuran (B95107) rings or chiral centers, have been shown to significantly impact cytotoxic activity and selectivity. ijcmas.comresearchgate.net This underscores the general principle that the precise three-dimensional arrangement of atoms in this compound is likely critical for its interaction with biological targets.

Influence of Substituents and Functional Groups on Activity Profiles

This compound's structure includes a phenolic hydroxyl group and a methylenedioxy group. researchgate.net The presence and position of functional groups and substituents on the aporphine scaffold are known to influence the activity profiles of this class of alkaloids. researchgate.net For instance, in other aporphine alkaloids, the presence of a 1,2-methylenedioxy group and methylation of nitrogen have been identified as key features contributing to cytotoxicity. researchgate.net Oxidation and dehydrogenation at specific positions can also enhance anticancer activity in aporphinoid alkaloids. researchgate.net

This compound is noted as being identical to Xylopine except for having a hydroxyl moiety at the 9-position. google.com This structural difference implies that the presence or absence of this hydroxyl group, or modifications thereof, could lead to altered biological activities compared to Xylopine. Studies on substituent effects in other chemical classes, such as phenolic antioxidants or anilines, demonstrate how electron-donating or electron-withdrawing groups can impact activity by altering electronic properties and reactivity. mdpi.comresearchgate.netnih.govopenstax.org While direct, systematic studies on the impact of various substituents on this compound's specific activities are not detailed in the provided results, the general principles of substituent effects in related alkaloid structures suggest that chemical modifications to this compound's core or its existing functional groups would likely modulate its biological properties.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate structural descriptors of compounds with their biological activities. gardp.orgnih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov

While the provided search results mention QSAR studies in the context of identifying potential CLK1 inhibitors, where this compound was identified as a promising compound through virtual screening and molecular docking acs.orgresearchgate.netresearchgate.netcolab.ws, specific detailed QSAR models developed for this compound and a series of its derivatives across various biological activities are not explicitly presented. The use of computational methods like molecular docking and dynamics simulations to assess this compound's interaction with CLK1 falls under the umbrella of structure-based approaches that complement QSAR by providing insights into the likely binding modes and interactions. researchgate.netcolab.ws QSAR studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with observed biological activity data using statistical methods. nih.govacs.org The availability of computational tools and databases facilitates such analyses. nih.govacs.org The identification of this compound through virtual screening approaches that often precede or are integrated with QSAR workflows suggests that computational methods are being applied to understand its potential activities based on its structure. acs.orgresearchgate.netresearchgate.netcolab.ws

Synthetic Approaches to Anolobine and Analogues

Total Synthesis Strategies

Total synthesis involves the construction of a complex molecule from simpler, readily available precursors. For aporphine (B1220529) alkaloids, this typically involves building the characteristic tetracyclic ring system. Strategies often focus on forming the C-ring, which connects the tetrahydroisoquinoline and aromatic portions of the molecule. nih.gov

Synthetic pathways to aporphine alkaloids from basic precursors often involve the construction of the core ring system through cyclization reactions. One approach is based on a one-bond disconnection, utilizing a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. Cyclization reactions, often catalyzed by metals or promoted by light, are employed to form the C-ring in this strategy. nih.gov Another approach, derived from a two-bond disconnection, involves C-ring formation via a sequence of reactions initiated by [4+2] cycloadditions. nih.gov

Research has explored photolytic syntheses for racemic mixtures of aporphine alkaloids, including dl-anolobine. dntb.gov.ua Early work in the synthesis of aporphines dates back several decades, with various methods developed for constructing the aporphine core and its derivatives. wikipedia.org For instance, a concise total synthesis of the aporphine alkaloid 7,7′-bisdehydro-O-methylisopiline utilized an InCl₃ mediated cycloisomerization reaction as a key step. rsc.org

Given the presence of a stereocenter in most aporphine alkaloids, including Anolobine, asymmetric synthesis methodologies are crucial for obtaining enantiomerically pure compounds. wikipedia.orgwikipedia.orgontosight.ai Asymmetric synthesis aims to control the formation of stereocenters to yield a specific enantiomer. For aporphine and related alkaloids, asymmetric synthesis routes have been reported, often employing chiral auxiliaries or catalysts. google.com For example, an asymmetric synthesis of aporphine and related alkaloids has been achieved via chiral formamidines. google.com While specific detailed asymmetric synthesis routes solely for this compound are not extensively detailed in the provided search results, the general principles and methods developed for other aporphine alkaloids are applicable. Asymmetric Mannich-type reactions have been highlighted as pivotal in the synthesis of other alkaloid classes containing stereogenic centers. nih.gov

Semi-synthesis and Derivatization from Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce target molecules or their analogues. wikipedia.org This approach is often advantageous when the natural precursor is complex or difficult to synthesize from scratch. wikipedia.org this compound itself is a natural product, and semi-synthesis can be used to create derivatives with potentially altered properties. researchgate.net For instance, this compound has a hydroxyl group at the 9-position, which can serve as a site for derivatization to synthesize analogues like Xylopine derivatives. google.com Aporphine glycosides, including (-)-anolobine-9-O-β-D-glucopyranoside, have been isolated from natural sources, suggesting potential for semi-synthesis involving glycosylation or modification of the glycoside. researchgate.netgoogle.comresearchgate.net Semi-synthesis is a common strategy in drug discovery to modify natural compounds to improve their characteristics while retaining desirable properties. wikipedia.org

Chemoenzymatic and Biocatalytic Synthesis Potential

Chemoenzymatic synthesis combines chemical and enzymatic reactions, leveraging the high selectivity and efficiency of enzymes. Biocatalysis utilizes enzymes or whole cells as catalysts for chemical transformations. nih.govacs.org These approaches offer potential for more sustainable and stereoselective synthesis of complex molecules like alkaloids. While direct examples of chemoenzymatic or biocatalytic synthesis specifically for this compound are not prominently featured in the provided results, the potential exists, given the enzymatic pathways involved in the biosynthesis of aporphine alkaloids from benzylisoquinoline precursors in nature. wikipedia.org Research in biocatalysis is advancing, with enzymes being explored for asymmetric synthesis of chiral amines and other building blocks relevant to alkaloid structures. nih.govacs.org Chemoenzymatic approaches have been successfully applied to the synthesis of other complex molecules, including glycosylated compounds and polyketides, demonstrating their potential for constructing complex natural product scaffolds. nih.govnih.govrsc.org The biosynthesis of aporphine alkaloids in plants involves enzymatic steps, suggesting that isolated enzymes or engineered biological systems could potentially be utilized for their synthesis or modification. wikipedia.org

Prospects for Microbial Cell Factories in this compound Production

Microbial cell factories involve engineering microorganisms to produce valuable chemicals through metabolic engineering and synthetic biology. This approach has gained traction for producing complex natural products and their precursors. While specific research on microbial production of this compound is not detailed in the search results, there is growing interest in using microbial systems for the production of isoquinoline (B145761) alkaloids and other plant-derived compounds. researchgate.net Metabolic engineering advances have enabled the heterologous biosynthesis of tetrahydroisoquinoline alkaloids and their precursors in microorganisms like yeast. researchgate.net Enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, precursors to aporphines, have been identified and characterized, providing potential tools for engineering microbial pathways. researchgate.net The ability of microbial systems to produce complex molecules through engineered biosynthetic pathways suggests a potential avenue for the sustainable production of this compound or its intermediates in the future. researchgate.netroutledge.com

Analytical Method Development for Research Applications

Chromatographic Quantification in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of Anolobine in research samples. HPLC offers high resolving power, making it suitable for separating this compound from other compounds present in plant extracts, which are often complex mixtures. austinpublishinggroup.com Reversed-phase HPLC is a commonly used method for the analysis of phytochemicals, including alkaloids, due to its ability to handle compounds across a range of polarities. austinpublishinggroup.com

Quantification of this compound using HPLC typically involves developing a method with a specific stationary phase, mobile phase, and detection method (e.g., UV-Vis detector or Mass Spectrometry). The concentration of this compound in a sample can be determined by comparing the peak area or height in the chromatogram to a calibration curve generated using known concentrations of a pure this compound standard. This approach allows for accurate and reproducible measurement of this compound levels in various research samples.

Spectroscopic Profiling and Identification

Spectroscopic methods play a vital role in the identification and structural elucidation of this compound. Techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the compound's structure. creative-biostructure.comlehigh.edu

UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for detecting the presence of chromophores within the this compound molecule and can help in its identification by comparing the UV spectrum to that of a known standard. creative-biostructure.comresearchgate.netnih.gov

IR Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound based on the vibrational modes of the chemical bonds. creative-biostructure.comlehigh.eduresearchgate.netpressbooks.pub Characteristic absorption bands in the IR spectrum can aid in confirming the presence of specific groups within the alkaloid structure.

NMR Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed structure of this compound. creative-biostructure.comresearchgate.netnanoqam.ca By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can deduce the arrangement of atoms and functional groups in the molecule.

Spectroscopic data obtained from isolated this compound can be compared with reported data in literature or databases to confirm its identity.

Chemical Fingerprinting for Plant Extracts

A chemical fingerprint typically involves obtaining a chromatographic profile of the extract under standardized conditions. The resulting chromatogram, with its specific pattern of peaks corresponding to different compounds, serves as a unique fingerprint for that extract. By comparing the fingerprints of different batches or samples, researchers can assess their consistency and identify potential variations in the presence and relative abundance of compounds, including this compound and other aporphine (B1220529) alkaloids like Anonaine, Asimilobine, and Nornuciferine. jscimedcentral.comwikipedia.orgwikipedia.orgontosight.aiwikidata.orgwikipedia.orgnih.govnih.govnih.govnih.govuni.luuni.luasianpubs.org

Advanced Mass Spectrometry for Metabolite Profiling

Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is an essential technique for the identification and profiling of this compound and other metabolites in complex biological samples. nih.govlcms.czthermofisher.comchemrxiv.orgnih.govmdpi.com Advanced MS techniques provide high sensitivity and specificity, allowing for the detection and identification of compounds even at low concentrations. thermofisher.com

LC-MS is particularly useful for analyzing relatively polar and non-volatile compounds like this compound without the need for derivatization. thermofisher.com High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, can provide exact mass measurements, which are crucial for determining the elemental composition of this compound and other metabolites. thermofisher.com Tandem MS (MS/MS) provides fragmentation patterns that offer structural information, aiding in the unambiguous identification of compounds. nih.govchemrxiv.org

Metabolite profiling using LC-MS involves the comprehensive analysis of a wide range of metabolites in a sample. This can help in understanding the metabolic context in which this compound is found and identifying co-occurring compounds. While GC-MS is typically used for volatile or derivatized non-volatile compounds, LC-MS is often preferred for the direct analysis of many plant secondary metabolites, including alkaloids. lcms.czthermofisher.comchemrxiv.org The integration of both GC-MS and LC-MS can provide a more comprehensive coverage of the metabolome. nih.gov

The combination of chromatographic separation and sensitive MS detection allows for both the targeted analysis of this compound and the untargeted profiling of other related or co-occurring metabolites in research samples. nih.gov

Ethnobotanical Underpinnings of Anolobine Discovery

Traditional Uses of Anolobine-Containing Plants in Herbal Medicine

This compound has been isolated from several plant species, predominantly within the Annonaceae family. These plants have a history of use in various traditional medicine systems for treating a range of ailments. For example, species of the Annona genus, known for their edible fruits, are also widely used in traditional medicine. jscimedcentral.comnih.gov Different parts of these plants, including leaves, roots, bark, fruits, stem, and twigs, are traditionally prepared in various forms, such as infusions, pastes, and decoctions. nih.gov

While this compound's presence is noted in several species, the traditional uses are often attributed to the plant extracts as a whole, which contain a variety of compounds. Some Annona species containing this compound or related alkaloids have been traditionally used for conditions such as fever, pain, infections, rheumatism, and digestive issues. jscimedcentral.comnih.gov For instance, Annona muricata (soursop), a widely used species, has traditional applications for ailments like arthritis, rheumatism, neuralgia, diarrhea, and fever in various regions including Brazil and Indonesia. nih.govfrontiersin.orgmdpi.comnih.gov Annona squamosa is also traditionally used for various purposes. d-nb.infolawyersnjurists.com Another plant from which this compound has been isolated, Uvaria acuminata, has traditional uses for treating dysentery, snakebite, and painful menstruation in Kenya. biochemjournal.com

Below is a table summarizing some this compound-containing plants and their reported traditional uses:

| Plant Species | Family | Traditional Uses |

| Annona cherimola | Annonaceae | Used in Mexican traditional medicine for diarrhea and dysentery. d-nb.info |

| Annona glabra | Annonaceae | Source of (-)-anolobine. ijpsi.org |

| Annona muricata | Annonaceae | Traditional uses for arthritis, rheumatism, neuralgia, diarrhea, dysentery, fever, malaria, parasites, skin rashes, worms, cystitis, diabetes, headaches, and insomnia. nih.govfrontiersin.orgmdpi.comnih.gov |

| Annona squamosa | Annonaceae | Traditional uses reported. d-nb.infolawyersnjurists.com |

| Asimina triloba | Annonaceae | Source of this compound and other alkaloids. researchgate.net |

| Duguetia obovata | Annonaceae | Source of this compound. ijpsi.org |

| Fissistigma oldhamii | Annonaceae | Source of this compound. ijpsi.org |

| Goniothalamus amuyo | Annonaceae | Source of this compound. ijpsi.org |

| Guatteria goudotiana | Annonaceae | Source of this compound. ijpsi.org |

| Monodora brevipes | Annonaceae | Source of (-)-anolobine and (+)-anolobine. ijpsi.org |

| Monodora crispata | Annonaceae | Source of aporphine (B1220529) alkaloids including this compound. rsc.org |

| Polyalthia acuminata | Annonaceae | Source of this compound. ijpsi.org |

| Uvaria acuminata | Annonaceae | Traditional uses for dysentery, snakebite, painful menstruation, stomach-ache, and breast/chest disorders. biochemjournal.com |

| Actinodaphne macrophylla | Lauraceae | Source of this compound. ijpsi.org |

| Magnolia coco | Magnoliaceae | Source of this compound. ijpsi.org |

| Michelia champaca | Magnoliaceae | Source of this compound. ijpsi.org |

| Stephania cepharantha | Menispermaceae | Source of this compound. ijpsi.org |

Ethnobotanical Surveys Leading to Scientific Investigation

Ethnobotanical surveys play a crucial role in identifying plants used in traditional medicine, which then become subjects of scientific investigation for their chemical constituents and biological activities. These surveys involve documenting the knowledge of local communities regarding the medicinal uses of plants. plantsjournal.comfrontiersin.org By focusing on plants with reported therapeutic uses, researchers can more efficiently identify those likely to contain bioactive compounds. nih.govresearchgate.net

The discovery and study of alkaloids like this compound are often a direct result of such ethnobotanical leads. researchgate.net For example, the investigation into the phytochemistry of the Annonaceae family, which led to the isolation of this compound, was driven by the widespread traditional use of these plants for various ailments. jscimedcentral.comnih.gov Ethnobotanical studies in regions where these plants are endemic, such as in the Amazon basin, Africa, and parts of Asia, have been instrumental in highlighting their traditional significance and prompting scientific analysis. nih.govscielo.brrainforestexpeditions.com These surveys provide information on which plant parts are used and how they are prepared, guiding phytochemical studies. researchgate.net

Cultural Significance and Traditional Knowledge Systems related to this compound Sources

Traditional knowledge systems encompass the accumulated wisdom, practices, and beliefs of indigenous and local communities concerning the natural world, including the medicinal properties of plants. un.orgcbd.intcommunityconservation.netcore.ac.uk This knowledge is typically transmitted orally across generations and is deeply integrated into the cultural heritage and identities of these communities. un.orgcbd.intcore.ac.uk

Plants containing this compound, particularly those from the Annonaceae family, hold significant cultural importance in the regions where they are native. Their use in traditional medicine is not merely a matter of healthcare but is often intertwined with cultural practices, rituals, and a holistic understanding of well-being. mdpi.com The knowledge surrounding the collection, preparation, and application of these plants is a vital part of the cultural legacy of indigenous peoples and local communities. un.orgcbd.int Ethnobotany helps document and preserve this valuable traditional knowledge, which is increasingly recognized for its potential contribution to modern science and sustainable development. frontiersin.orgun.orgcommunityconservation.net The recognition and respect for traditional knowledge holders are becoming increasingly important in the context of bioprospecting and the discovery of natural products. researchgate.netun.org

Future Directions in Anolobine Research

Exploration of Undiscovered Bioactivities (Mechanistic)

While Anolobine has demonstrated a range of biological effects, including antibacterial, antileishmanial, trypanocidal, antiplasmodial, and anti-acetylcholinesterase activities, a significant portion of its mechanistic landscape is yet to be explored. ijpsi.org A promising future direction lies in the systematic investigation of novel bioactivities and the elucidation of their underlying molecular mechanisms. A recent 2025 study has pioneered this path by identifying this compound as a potential inhibitor of the dual-specificity protein kinase CLK1 through a structure-guided virtual screening approach. nih.gov

This discovery opens up a new avenue for this compound research, suggesting its potential role in cellular processes regulated by CLK1, which is implicated in various diseases, including cancer and neurodegenerative disorders. Future mechanistic studies should aim to:

Validate CLK1 Inhibition: Conduct in vitro and in vivo assays to confirm the inhibitory activity of this compound against CLK1 and determine its potency and selectivity.

Elucidate Downstream Effects: Investigate the downstream signaling pathways affected by this compound-mediated CLK1 inhibition to understand its cellular consequences.

Explore Therapeutic Applications: Based on its CLK1 inhibitory activity, explore the potential of this compound in disease models where CLK1 is a relevant therapeutic target.

Beyond CLK1, a broader screening of this compound against a panel of kinases and other enzymes could reveal additional, previously unknown biological targets, further expanding its therapeutic potential.

Development of Novel Synthetic Routes

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the availability of efficient and scalable synthetic methods. While general synthetic strategies for aporphine (B1220529) alkaloids are established, future research should focus on developing novel synthetic routes for this compound that are more efficient, stereoselective, and environmentally benign.

Key areas for development include:

Asymmetric Synthesis: Developing methods for the stereoselective synthesis of the specific enantiomer of this compound that exhibits the most potent biological activity.

Catalytic Methods: Employing modern catalytic methods, such as transition-metal catalysis, to forge the key bonds of the aporphine core with high efficiency and atom economy.

Flow Chemistry: Exploring the use of continuous flow chemistry for a safer, more scalable, and automated synthesis of this compound and its analogs.

Green Chemistry Approaches: Designing synthetic routes that minimize the use of hazardous reagents and solvents, and reduce waste generation.

The development of such novel synthetic routes will not only facilitate the production of this compound for further biological evaluation but also enable the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Application of Advanced Computational Chemistry

The aforementioned identification of this compound as a potential CLK1 inhibitor highlights the power of advanced computational chemistry in modern drug discovery. nih.gov Future research should continue to leverage these in silico tools to accelerate the exploration of this compound's therapeutic potential.

Specific applications of computational chemistry in this compound research include:

Molecular Docking and Virtual Screening: As demonstrated, these techniques can be used to screen large compound libraries and identify potential biological targets for this compound. nih.govlongdom.orgmdpi.compreprints.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between this compound and its biological targets, helping to understand the binding mechanism and stability of the complex. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic properties of this compound and its transition states in chemical reactions, aiding in the design of more efficient synthetic routes.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

By integrating computational approaches with experimental studies, researchers can adopt a more rational and efficient approach to drug design and development, saving both time and resources.

Investigation of Underexplored Biosynthetic Enzymes and Pathways

Understanding the natural biosynthesis of this compound is crucial for both its sustainable production and for enabling metabolic engineering approaches. The biosynthesis of aporphine alkaloids is known to originate from the amino acid L-tyrosine. researchgate.neteolss.net The pathway involves a series of enzymatic transformations to construct the characteristic tetracyclic aporphine core. researchgate.netwikipedia.org

A key step in the biosynthesis of many aporphine alkaloids is the intramolecular C-C bond formation, which is often catalyzed by cytochrome P450 enzymes of the CYP80 family. ovid.com Future research in this area should focus on:

Identifying Specific Biosynthetic Genes: Utilizing transcriptomics and genomics approaches in this compound-producing plant species to identify the specific genes and enzymes involved in its biosynthesis.

Characterizing Key Enzymes: Expressing and characterizing the key enzymes in the pathway, such as the specific CYP80 enzymes responsible for the formation of the aporphine skeleton of this compound.